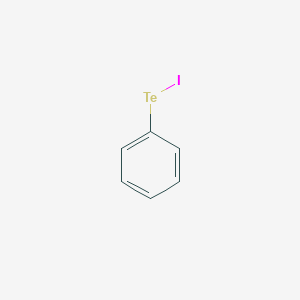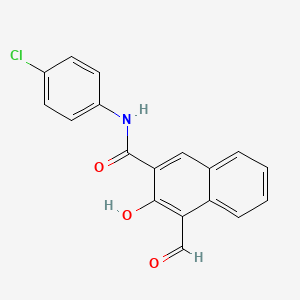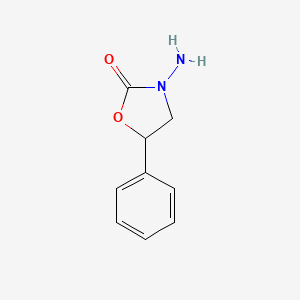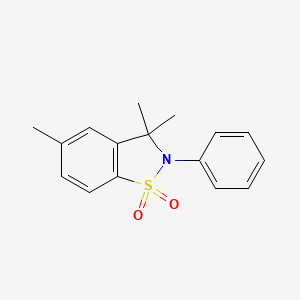
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide is a heterocyclic compound with a benzisothiazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which includes a benzene ring fused to an isothiazole ring, with additional methyl and phenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide involves several steps. One common method includes the protonation of thiazole ions followed by aromatization reactions . The reaction conditions typically involve the use of organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide has a wide range of applications in scientific research :
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
- 1,2-Benzisothiazol-3(2H)-one
- 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
- 2,3-Dihydro-3,3-dimethyl-2-fluoro-1,2-benzisothiazole 1,1-dioxide
Uniqueness
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
56751-81-6 |
|---|---|
分子式 |
C16H17NO2S |
分子量 |
287.4 g/mol |
IUPAC名 |
3,3,5-trimethyl-2-phenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C16H17NO2S/c1-12-9-10-15-14(11-12)16(2,3)17(20(15,18)19)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChIキー |
KRDXYTJCDUGCOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N(C2(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
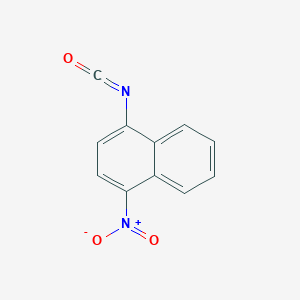
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)

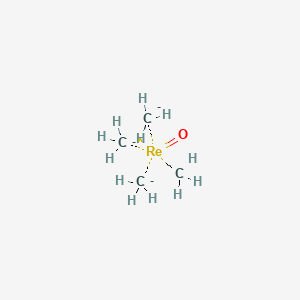
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
